(4-Fluorophenylthio)propan-2-one
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Overview
Description
(4-Fluorophenylthio)propan-2-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a thioether and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenylthio)propan-2-one typically involves the reaction of 4-fluorothiophenol with a suitable ketone precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenylthio derivatives.
Scientific Research Applications
(4-Fluorophenylthio)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenylthio)propan-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity .
Comparison with Similar Compounds
- (4-Chlorophenylthio)propan-2-one
- (4-Bromophenylthio)propan-2-one
- (4-Methylphenylthio)propan-2-one
Comparison: (4-Fluorophenylthio)propan-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQBSVPZYELIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372098 |
Source
|
Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-13-0 |
Source
|
Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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